molecular formula C8H8N2O2 B12882336 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Cat. No.: B12882336
M. Wt: 164.16 g/mol
InChI Key: MFOQETUCSVDXID-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted pyridine, the compound can be synthesized through a series of reactions including halogenation, nucleophilic substitution, and cyclization .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various cellular pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system.

    2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: A compound with a similar structure but different biological activity.

Uniqueness: 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H8N2O2/c11-8(12)6-2-1-5-3-4-9-7(5)10-6/h1-2H,3-4H2,(H,9,10)(H,11,12)

InChI Key

MFOQETUCSVDXID-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=CC(=N2)C(=O)O

Origin of Product

United States

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